

Application Notes and Protocols for FL118 Cell Culture Treatment

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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH₂

Cat. No.: B12377099

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A Representative Protocol for the Investigation of FL118 and its Derivatives

Introduction

FL118 is a novel camptothecin analogue with potent antitumor activity demonstrated across a range of cancer types.[1][2][3] Unlike other camptothecin derivatives that primarily target topoisomerase I (Top1), FL118 exhibits a unique mechanism of action.[1][4] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), a DEAD-box RNA helicase.[5][6][7] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[5][8][9] The degradation of DDX5 results in the downregulation of multiple key cancer cell survival proteins, including survivin, Mcl-1, XIAP, cIAP2, and c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[4][5][8]

The compound "**FL118-C3-O-C-amide-C-NH₂**" is described as a linker molecule for the development of antibody-drug conjugates (ADCs). While a specific treatment protocol for this linker alone is not applicable, the following application notes and protocols for the parent compound, FL118, provide a comprehensive framework for researchers studying FL118 and its derivatives or ADCs in a cell culture setting.

Data Presentation

Table 1: In Vitro Efficacy of FL118 in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of FL118 in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
HCT-116	Colorectal Cancer	< 6.4	[2]
SW620	Colorectal Cancer	Sub-nM	[1]
HCT-8	Colorectal Cancer	Sub-nM	[1]
LOVO	Colorectal Cancer	Lower than SN38	[10]
LS1034	Colorectal Cancer	Lower than SN38	[10]
MCF-7	Breast Cancer	< 6.4	[2]
HepG-2	Liver Cancer	< 6.4	[2]
A549	Lung Cancer	Not specified	[2]
HeLa	Cervical Cancer	Not specified	[2]
PC-3	Prostate Cancer	Not specified	[11]
SH-SY5Y	Neuroblastoma	24.19	[11]
2008	Ovarian Cancer	Sub-nM	[1]
FaDu	Head & Neck Cancer	Sub-nM	[1]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of FL118 on the proliferation and viability of cancer cells.

Materials:

- Cancer cell lines of interest

- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- FL118 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of FL118 in complete medium from the stock solution. The final concentrations should typically range from sub-nanomolar to micromolar levels. Remove the medium from the wells and add 100 μ L of the diluted FL118 solutions. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of FL118 on the expression levels of target proteins such as DDX5, survivin, Mcl-1, XIAP, and markers of apoptosis (cleaved caspase-3, cleaved PARP).

Materials:

- Cancer cells treated with FL118
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-Mcl-1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Lysis:** Treat cells with FL118 at the desired concentrations and time points (e.g., 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control like actin.

Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by FL118.

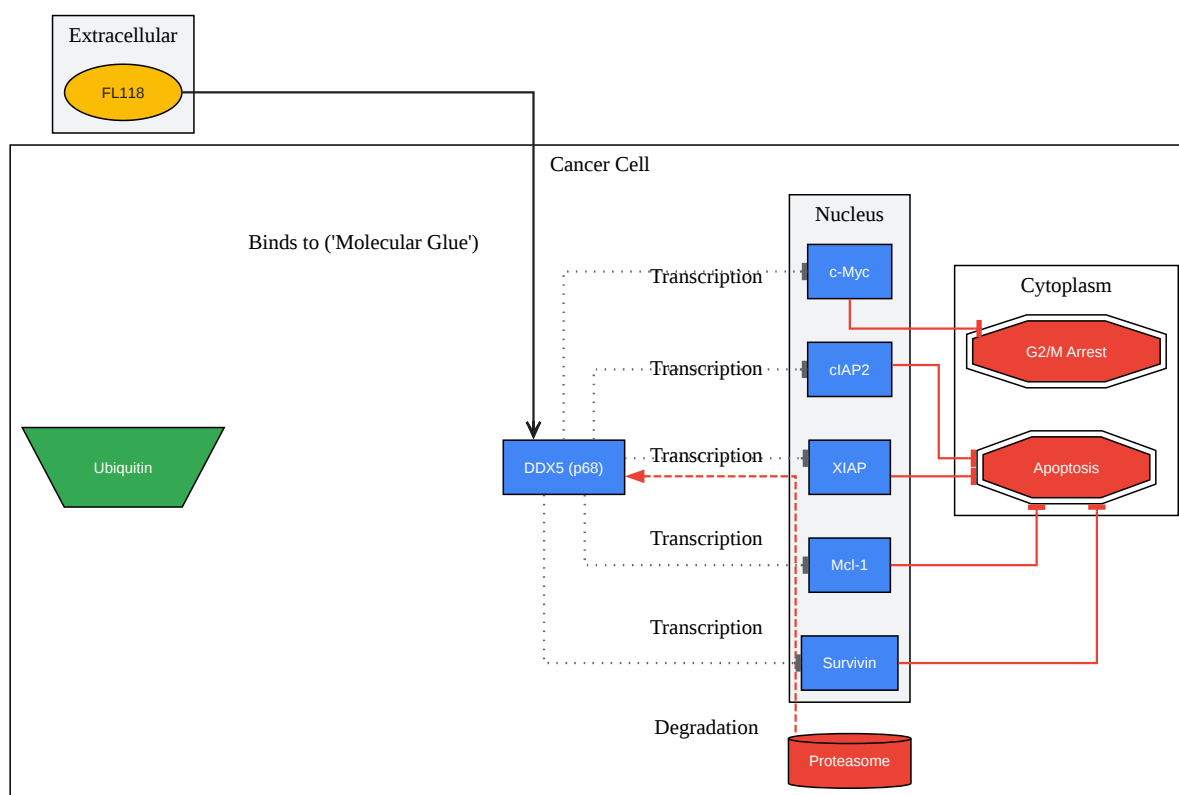
Materials:

- Cancer cells treated with FL118
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Procedure:

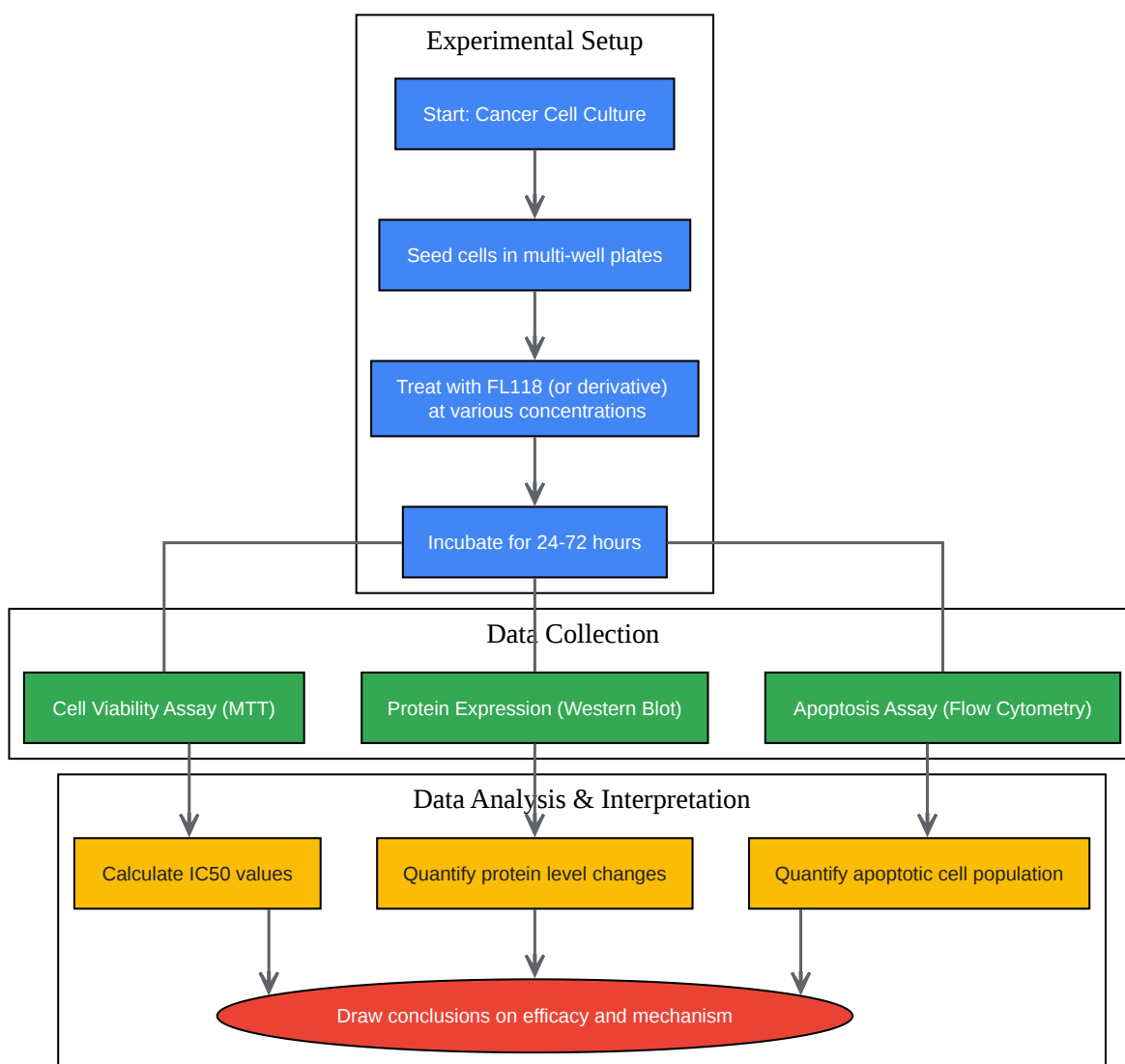
- **Cell Treatment and Harvesting:** Treat cells with FL118 for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization



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Caption: FL118 signaling pathway.



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Caption: General experimental workflow.

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